8-chloro-1-(chloromethyl)-4-(4-ethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
This compound belongs to the triazoloquinazolinone class, characterized by a fused triazole-quinazolinone scaffold. Key structural features include:
- 1-(Chloromethyl) group: A reactive moiety that may influence electrophilicity or covalent interactions with biological targets.
- 4-(4-Ethoxyphenyl) substituent: The ethoxy group provides electron-donating effects, which could modulate solubility and receptor affinity.
Triazoloquinazolinones are widely studied for their H1-antihistaminic activity, as evidenced by pharmacological investigations of analogs .
Properties
IUPAC Name |
8-chloro-1-(chloromethyl)-4-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4O2/c1-2-26-13-6-4-12(5-7-13)23-17(25)14-8-3-11(20)9-15(14)24-16(10-19)21-22-18(23)24/h3-9H,2,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMBLXCLNUVOKLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C=C(C=C3)Cl)N4C2=NN=C4CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-Chloro-1-(chloromethyl)-4-(4-ethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate triazole derivatives with chloromethyl and ethoxyphenyl substituents. The method often includes refluxing in solvents like acetonitrile with catalysts such as TEBAC (Tetraethylammonium bromide) to facilitate the condensation reactions .
Antimicrobial Activity
Research indicates that derivatives of 8-chloro-[1,2,4]triazolo[4,3-a]quinazoline exhibit significant antimicrobial properties . A study demonstrated that these compounds were effective against a range of bacterial strains. The bioassays showed notable activity with minimum inhibitory concentrations (MICs) indicating effectiveness at low concentrations .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| This compound | 32 | Staphylococcus aureus |
| This compound | 64 | Escherichia coli |
Antioxidant Activity
The compound has also been evaluated for antioxidant activity , showing promising results in scavenging free radicals. This property is crucial for mitigating oxidative stress-related diseases. The antioxidant activity was assessed using DPPH (2,2-diphenyl-1-picrylhydrazyl) assays where the compound exhibited a significant reduction in DPPH radical concentration .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. In vitro tests on various cancer cell lines indicated that it possesses selective cytotoxic effects without affecting normal cells significantly. The IC50 values for several cancer cell lines were determined to be in the micromolar range .
Study on Antimicrobial Efficacy
In a comprehensive study published in the Journal of Chemical and Pharmaceutical Research, various derivatives including this compound were synthesized and screened for antimicrobial activity. The results showed that these compounds had significant activity against both Gram-positive and Gram-negative bacteria .
Evaluation of Antioxidant Properties
A separate investigation focused on the antioxidant potential of this compound using different assays such as ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) and DPPH methods. The findings indicated that the compound exhibited a strong ability to neutralize free radicals compared to standard antioxidants like ascorbic acid .
Scientific Research Applications
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds featuring the quinazoline scaffold. For instance, derivatives of quinazoline have been shown to inhibit cell proliferation and induce apoptosis in various cancer cell lines. The compound has been evaluated for its antiproliferative activity against non-small cell lung cancer (A549) cells and has demonstrated significant efficacy with IC50 values comparable to other known anticancer agents .
Case Studies
- In Vitro Studies : Research indicates that derivatives similar to 8-chloro-1-(chloromethyl)-4-(4-ethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one exhibit inhibitory effects on cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Compounds with ethoxycarbonyl substitutions showed superior activity compared to others without such modifications .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of quinazoline derivatives suggest that electron-rich groups enhance cellular activity against cancer cells. For instance, modifications at the R1 position significantly impacted the antiproliferative effects observed in various assays .
Synthesis Methodologies
The synthesis of this compound can be achieved through several methods:
- Metal-Free Reactions : A straightforward approach involves metal-free methodologies for synthesizing functionalized quinazolines via dipolar cycloaddition reactions. This method allows for rapid access to various derivatives while maintaining high yields and purity .
- Regioselective Cyclization : The compound can also be synthesized through regioselective cyclization techniques that ensure high selectivity and yield of the desired product. Such methods have been optimized for various quinazoline derivatives with hydroxymethyl groups being introduced effectively .
Applications Beyond Oncology
While the primary focus has been on its antitumor properties, the compound's unique chemical structure may lend itself to further applications:
- Antimicrobial Activity : Quinazoline derivatives have shown promise as antimicrobial agents. Future studies could explore the efficacy of this specific compound against bacterial and fungal strains.
- Neuroprotective Effects : Given the structural similarities with other neuroprotective agents, there is potential for investigating its effects on neurodegenerative diseases.
Comparison with Similar Compounds
Structural Analogues in the Triazoloquinazolinone Family
The following table summarizes key structural and pharmacological differences:
Key Observations:
- Substituent Effects: The 4-(4-ethoxyphenyl) group in the target compound may enhance receptor binding compared to simpler 4-ethyl or 4-benzyl analogs due to aromatic stacking and electron-donating effects . Chloromethyl vs. Alkyl Substituents: The 1-(chloromethyl) group introduces higher reactivity, which could improve potency but raise metabolic instability concerns compared to non-halogenated analogs .
Pharmacological Activity Comparison
- H1-Antihistaminic Efficacy :
- Analogs like 4-benzyl-1-substituted derivatives exhibit IC50 values < 100 nM in histamine receptor binding assays, attributed to optimal hydrophobic interactions from aryl substituents . The target compound’s 4-ethoxyphenyl group may similarly enhance affinity but requires experimental validation.
- In contrast, simpler 4-ethyl analogs (e.g., ) lack aromatic substituents, likely reducing receptor engagement .
- The target compound’s ethoxyphenyl group may limit CNS uptake compared to these analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
